5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Overview
Description
“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is a cyclic urea and used as a polar aprotic organic solvent . It is also used in the N-alkylation of chiral and O-alkylation of aldoses .
Synthesis Analysis
This compound can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Molecular Structure Analysis
The molecular formula of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is C6H12N2O . The molecular weight is 128.17 .Chemical Reactions Analysis
“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” include a boiling point of 146 °C/44 mmHg, a density of 1.06 g/mL at 25 °C, and a refractive index n20/D of 1.488 .Scientific Research Applications
Anti-Cancer Agents
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives have been studied for their potential as anti-cancer agents . These compounds have shown high anti-tumor activity, with some derivatives demonstrating significant antiproliferative activity against cancer cells . The introduction of sulfonyl groups to these compounds can increase their antiproliferative activity .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding orientations of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives in the active site of c-Met . This information is crucial for the design and synthesis of novel anti-tumor agents .
Bio-Analytical Studies
Stable and non-radioactive isotope labeled compounds like 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine have gained significance in recent drug discovery and bio-analytical studies . These labeled compounds can provide high-quality information about the identity and quantification of drug-related compounds in biological samples .
Drug Development
The information obtained from the study of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine and its derivatives can be very useful at key decision points in drug development . For example, studying the adverse effects of a drug can lead to the modification or widening of new drug derivatives .
Treatment of Prostate Cancer
Nilutamide, a derivative of hydantoin which involves the synthesis of 5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine, is a nonsteroidal antiandrogen used in the treatment of prostate cancer .
Synthesis of Deuterium Labeled Compounds
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be used in the synthesis of deuterium labeled compounds . These labeled compounds can be used as internal standards in bio-analytical studies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCJWAKHJNQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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